2,2,3-Trimethylhexane

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-6-7-8(2)9(3,4)5/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVFSZDQEHBJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274842 | |

| Record name | 2,2,3-Trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 2,2,3-Trimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

11.4 [mmHg] | |

| Record name | 2,2,3-Trimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16747-25-4 | |

| Record name | 2,2,3-Trimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16747-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3-Trimethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016747254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3-Trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3-trimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Physical Properties of 2,2,3-Trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,2,3-trimethylhexane. The information is presented in a structured format to facilitate easy reference and comparison, with detailed methodologies for key experimental determinations.

Core Physical Properties of 2,2,3-Trimethylhexane

2,2,3-Trimethylhexane is a branched alkane with the chemical formula C9H20. It is a colorless liquid under standard conditions.[1][2] Its branched structure significantly influences its physical properties, distinguishing it from its straight-chain isomer, nonane.

Quantitative Data Summary

The following table summarizes the key physical properties of 2,2,3-trimethylhexane:

| Property | Value | Units |

| Molecular Formula | C9H20 | - |

| Molecular Weight | 128.25 | g/mol |

| CAS Registry Number | 16747-25-4 | - |

| IUPAC Name | 2,2,3-trimethylhexane | - |

| Boiling Point | 133.6 | °C |

| Density | 0.7292 (at 20 °C) | g/cm³ |

| Vapor Pressure | 11.4 | mmHg |

Experimental Protocols

The determination of the physical properties of liquid compounds like 2,2,3-trimethylhexane relies on established experimental protocols. While specific experimental data for this compound is consolidated from various sources, the following methodologies represent standard approaches used to obtain such measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9] For a pure compound, the boiling point is a characteristic physical property.[10]

Capillary Method (Thiele Tube Method):

This micro-method is suitable for small sample volumes.[10][11]

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is then placed open-end down into the liquid.[11]

-

Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil) to ensure uniform heating.[11]

-

Heating and Observation: The Thiele tube is gently heated, and as the temperature rises, the air trapped in the capillary tube expands and escapes.[11] When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Boiling Point Determination: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the sample equals the atmospheric pressure.[10]

Determination of Density

The density of a liquid is its mass per unit volume. For alkanes, density is often measured using a pycnometer or a vibrating tube densimeter.[12][13]

Pycnometer Method:

-

Calibration: A pycnometer, a glass flask with a precise volume, is first cleaned, dried, and weighed empty. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer can then be calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid (2,2,3-trimethylhexane). It is then brought to the desired temperature in a water bath to ensure thermal equilibrium.

-

Calculation: The pycnometer containing the sample is weighed. The mass of the sample is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property that can be used for identification and purity assessment.

Abbe Refractometer Method:

The Abbe refractometer is a common instrument for measuring the refractive index of liquids.[14]

-

Instrument Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the prism surface of the refractometer.

-

Measurement: The prism is closed, and light is passed through the sample. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: The refractive index is then read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Visualizations

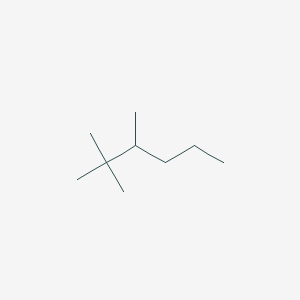

Molecular Structure of 2,2,3-Trimethylhexane

The following diagram illustrates the chemical structure of 2,2,3-trimethylhexane, highlighting the arrangement of carbon and hydrogen atoms.

Caption: A 2D representation of the 2,2,3-trimethylhexane molecule.

Isomeric Relationship of C9H20

This diagram illustrates the relationship between 2,2,3-trimethylhexane and its straight-chain isomer, nonane, both of which share the same molecular formula but have different structural arrangements.

Caption: Relationship between molecular formula and isomeric structures.

References

- 1. CAS 1069-53-0: 2,3,5-Trimethylhexane | CymitQuimica [cymitquimica.com]

- 2. 2,3,3-TRIMETHYLHEXANE [chembk.com]

- 3. 2,2,3-Trimethylhexane | C9H20 | CID 28021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexane, 2,2,3-trimethyl- [webbook.nist.gov]

- 5. Hexane, 2,2,3-trimethyl- [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. 2,2,3-Trimethylhexane | C9H20 | CID 28021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,2,3-trimethylhexane | Molport-006-121-989 | Novel [molport.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

A Technical Guide to the Chemical Structure and Bonding of 2,2,3-Trimethylhexane

Abstract: This technical guide provides an in-depth analysis of 2,2,3-trimethylhexane (C₉H₂₀), a branched-chain alkane. It covers the molecule's structural composition, including its stereochemistry, the nature of its covalent bonding based on orbital hybridization, and its three-dimensional geometry. Key physicochemical data are summarized, and standard experimental protocols for its characterization via Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy are detailed. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a foundational understanding of this compound's molecular characteristics.

Molecular Structure and Isomerism

2,2,3-Trimethylhexane is a saturated hydrocarbon with the chemical formula C₉H₂₀.[1] Its nomenclature, according to the International Union of Pure and Applied Chemistry (IUPAC), precisely defines its structure: a central six-carbon (hexane) chain is substituted with three methyl groups, two at the second carbon position (C2) and one at the third (C3).[2][3] This arrangement results in a highly branched, acyclic alkane.

The carbon skeleton consists of a quaternary carbon at C2 (bonded to four other carbons) and a tertiary, chiral carbon at C3 (bonded to three other carbons and one hydrogen). The presence of this chiral center at C3 means that 2,2,3-trimethylhexane exists as a pair of enantiomers: (R)-2,2,3-trimethylhexane and (S)-2,2,3-trimethylhexane. These stereoisomers are non-superimposable mirror images of each other, differing only in the spatial arrangement of the groups around the C3 atom.

graph G {

graph [bgcolor="#FFFFFF", layout=neato, start=123, maxiter=5000];

node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="", height=0.3, width=0.3];

edge [color="#202124"];

// Node labels for carbons

1 [pos="0,0!", label="C1"];

2 [pos="1,0.5!", label="C2"];

3 [pos="2,0!", label="C3"];

4 [pos="3,0.5!", label="C4"];

5 [pos="4,0!", label="C5"];

6 [pos="5,0.5!", label="C6"];

7 [pos="1,1.5!", label="C"];

8 [pos="0.5,-0.8!", label="C"];

9 [pos="2,-1!", label="C"];

// Node font color

node [fontcolor="#FFFFFF"];

// Hexane (B92381) backbone

1 -- 2 -- 3 -- 4 -- 5 -- 6;

// Methyl groups

2 -- 7;

2 -- 8;

3 -- 9;

}

Caption: Chiral center at C3 gives rise to (R) and (S) enantiomers.

Chemical Bonding and Molecular Geometry

The bonding in 2,2,3-trimethylhexane is exclusively composed of single covalent bonds. Each carbon atom in the alkane structure is sp³ hybridized, forming four sigma (σ) bonds.[4]

-

C-C Bonds: These result from the overlap of two sp³ hybrid orbitals from adjacent carbon atoms.

-

C-H Bonds: These are formed by the overlap of a carbon sp³ hybrid orbital with the 1s orbital of a hydrogen atom.[4]

This sp³ hybridization leads to a tetrahedral geometry around each carbon atom, with ideal bond angles of approximately 109.5°.[5] However, in 2,2,3-trimethylhexane, steric hindrance caused by the bulky tert-butyl group at C2 and the adjacent methyl group at C3 can cause minor deviations from this ideal angle. The molecule is non-polar due to the low electronegativity difference between carbon and hydrogen, resulting in weak intermolecular van der Waals forces.

Table 1: Fundamental Molecular Properties

| Property | Value | Reference |

| :--- | :--- | :--- |

| Molecular Formula | C₉H₂₀ |[1][2] |

| Molecular Weight | 128.2551 g/mol |[1][6] |

| IUPAC Name | 2,2,3-Trimethylhexane |[2] |

| CAS Registry Number | 16747-25-4 |[1][2] |

Table 2: Typical Bond Parameters for Alkanes

| Bond Type | Hybridization | Average Bond Length (pm) | Ideal Bond Angle (°) | Reference |

| :--- | :--- | :--- | :--- | :--- |

| C-C | sp³-sp³ | 154 | 109.5 |[4][7] |

| C-H | sp³-s | 109 | 109.5 (H-C-H) |[4][7] |

Experimental Protocols for Characterization

The identity and purity of 2,2,3-trimethylhexane are typically confirmed using a combination of chromatographic and spectroscopic techniques. The NIST Chemistry WebBook confirms the availability of Gas Chromatography, Mass Spectrum, and IR Spectrum data for this compound.[1][6]

Experimental Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for identifying and quantifying volatile organic compounds like 2,2,3-trimethylhexane. The gas chromatograph separates the compound from any impurities, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 mg/mL) in a volatile solvent such as hexane or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port, which is heated to ensure rapid volatilization.

-

Chromatographic Separation:

-

Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID with a 5% phenyl/95% dimethylpolysiloxane stationary phase).[8]

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: A typical program involves an initial hold at a low temperature (e.g., 40°C for 3 minutes), followed by a temperature ramp (e.g., 5°C/min to 200°C), and a final ramp (e.g., 10°C/min to 280°C) to elute all components.[9]

-

Mass Spectrometry:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.[10]

-

Analysis: The mass analyzer separates the resulting fragment ions based on their mass-to-charge (m/z) ratio. The resulting mass spectrum is compared against a library (e.g., NIST) for positive identification. The molecular ion peak (M+) should be identifiable, along with characteristic alkane fragmentation patterns.

Experimental Protocol 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the types of chemical bonds present in a molecule. For an alkane like 2,2,3-trimethylhexane, the spectrum is relatively simple but shows characteristic C-H bond vibrations.

Methodology:

-

Sample Preparation: As a liquid, the compound can be analyzed "neat" (undiluted).[11]

-

Analysis:

-

Data Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Interpretation: The spectrum for 2,2,3-trimethylhexane will be characterized by:

-

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹), characteristic of sp³ C-H bonds.[14]

-

C-H Bending: Absorptions for CH₃ and CH₂ groups in the 1475–1365 cm⁻¹ region.[14] The absence of significant peaks in other regions (e.g., C=O, O-H, C=C) confirms the compound is a saturated alkane.

Caption: General experimental workflow for the characterization of 2,2,3-trimethylhexane.

References

- 1. Hexane, 2,2,3-trimethyl- [webbook.nist.gov]

- 2. 2,2,3-Trimethylhexane | C9H20 | CID 28021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Alkane - Wikipedia [en.wikipedia.org]

- 5. crab.rutgers.edu [crab.rutgers.edu]

- 6. Hexane, 2,2,3-trimethyl- [webbook.nist.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,3,3-TRIMETHYLHEXANE synthesis - chemicalbook [chemicalbook.com]

- 10. memphis.edu [memphis.edu]

- 11. webassign.net [webassign.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. amherst.edu [amherst.edu]

- 14. m.youtube.com [m.youtube.com]

2,2,3-Trimethylhexane CAS number and synonyms

An In-depth Technical Guide on 2,2,3-Trimethylhexane

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the chemical and physical properties, synthesis, and analysis of 2,2,3-trimethylhexane.

Chemical Identification

-

Chemical Name: 2,2,3-Trimethylhexane

-

Synonyms:

Physicochemical Data

The quantitative properties of 2,2,3-trimethylhexane are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 128.25 g/mol | [1][3] |

| Density | 0.7292 g/cm³ @ 20 °C | [1] |

| Boiling Point | 133.6 °C | [1] |

| Vapor Pressure | 11.4 mmHg | [3] |

| Physical Description | Liquid | [3] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of 2,2,3-trimethylhexane are not extensively published, the following sections outline general methodologies based on standard organic chemistry and analytical practices for similar branched alkanes.

Synthesis Methodologies

a) Grignard Reaction

A common method for the formation of carbon-carbon bonds, a Grignard reaction could be employed to synthesize 2,2,3-trimethylhexane. This would typically involve the reaction of a suitable Grignard reagent with an appropriate alkyl halide.

General Protocol:

-

Apparatus: All glassware must be scrupulously dried, for example, in an oven at 110°C for at least 10 minutes, and assembled while hot to prevent atmospheric moisture contamination. The reaction is typically run under an inert atmosphere of nitrogen or argon, using a drying tube to protect the reaction from moisture.

-

Reagent Preparation: Magnesium turnings are placed in a round-bottom flask. A solution of the first alkyl halide in an anhydrous ether (like diethyl ether or tetrahydrofuran) is prepared in an addition funnel.

-

Initiation: A small portion of the alkyl halide solution is added to the magnesium. Initiation of the reaction is indicated by the formation of a cloudy solution and bubbling. If the reaction does not start, gentle warming or the addition of a small iodine crystal may be necessary.

-

Addition: Once the reaction has started, the remainder of the alkyl halide solution is added dropwise at a rate that maintains a gentle reflux.

-

Reaction with Second Substrate: After the formation of the Grignard reagent is complete, the second reactant (another alkyl halide or a carbonyl compound, depending on the synthetic route) is added dropwise, often at a reduced temperature (e.g., in an ice bath).

-

Workup: The reaction is quenched by the slow addition of a dilute acid (e.g., 1 M sulfuric acid). The organic layer is then separated, washed (e.g., with brine), dried over an anhydrous salt (like anhydrous sodium sulfate), and the solvent is removed by distillation or rotary evaporation.

-

Purification: The final product is purified by fractional distillation.

b) Catalytic Hydrogenation

This method involves the reduction of an alkene to an alkane using hydrogen gas and a metal catalyst. For 2,2,3-trimethylhexane, a precursor such as 2,2,3-trimethylhexene would be hydrogenated.

General Protocol:

-

Setup: The alkene is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) in a reaction vessel. A catalytic amount of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (Adam's catalyst), is added.

-

Hydrogenation: The vessel is connected to a hydrogen source and the atmosphere is replaced with hydrogen. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) until hydrogen uptake ceases.

-

Workup: The catalyst is removed by filtration through a pad of celite.

-

Isolation: The solvent is removed from the filtrate by distillation or rotary evaporation to yield the alkane.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile organic compounds like 2,2,3-trimethylhexane.

General Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile solvent such as hexane or dichloromethane. The sample should be free of particulates.

-

Instrumentation:

-

GC Column: A non-polar capillary column, such as a DB-1 or HP-5 (crosslinked dimethyl polysiloxane), is suitable for separating hydrocarbons. Typical dimensions are 30-100 m length, 0.25 mm internal diameter, and 0.25-0.5 µm film thickness.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation, typically 250°C.

-

Oven Program: A temperature program is used to separate compounds with different boiling points. A typical program might start at 40°C, hold for a few minutes, then ramp at 5-10°C/min to a final temperature of 250°C.

-

Split Ratio: A split injection is often used to prevent column overload, with a typical split ratio of 50:1.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value sufficient to encompass the molecular ion of the analyte (e.g., 200).

-

-

Data Analysis: The retention time of the peak corresponding to 2,2,3-trimethylhexane can be compared to that of a known standard for identification. The mass spectrum of the peak will show a characteristic fragmentation pattern that can be used to confirm the identity of the compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature detailing the involvement of 2,2,3-trimethylhexane in any biological signaling pathways. While some branched alkanes are known to have roles in chemical communication in insects, no such activity has been described for 2,2,3-trimethylhexane.[1]

Visualizations

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of 2,2,3-trimethylhexane.

Caption: A general workflow for the synthesis and analysis of 2,2,3-trimethylhexane.

References

Spectroscopic Analysis of 2,2,3-Trimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2,3-trimethylhexane, an aliphatic hydrocarbon. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in their analytical and characterization efforts. This document details predicted Nuclear Magnetic Resonance (NMR) data, and experimentally derived Mass Spectrometry (MS) and Infrared (IR) spectroscopy data, presented in a clear, tabular format for ease of comparison and interpretation. Detailed experimental protocols for acquiring these spectra are also provided, alongside a visual representation of the general analytical workflow.

Spectroscopic Data

The following sections summarize the predicted and experimental spectroscopic data for 2,2,3-trimethylhexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimentally derived and assigned NMR data in public spectral databases, the following tables present predicted ¹H and ¹³C NMR data for 2,2,3-trimethylhexane. These predictions were generated using advanced computational algorithms and serve as a reliable reference for spectral interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,2,3-Trimethylhexane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.85 | t | 3H | -CH₂CH₃ (C6) |

| ~0.82 | s | 9H | -C(CH₃)₃ (C1, C1', C1'') |

| ~0.78 | d | 3H | -CH(CH₃ ) (C3') |

| ~1.18 | m | 2H | -CH₂ CH₃ (C5) |

| ~1.25 | m | 2H | -CH₂ CH₂CH₃ (C4) |

| ~1.60 | m | 1H | -CH (CH₃) (C3) |

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm). t = triplet, s = singlet, d = doublet, m = multiplet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,2,3-Trimethylhexane

| Chemical Shift (δ) ppm | Carbon Atom |

| ~11.8 | C6 |

| ~14.5 | C3' |

| ~21.2 | C5 |

| ~27.1 | C1, C1', C1'' |

| ~33.5 | C4 |

| ~36.8 | C2 |

| ~42.0 | C3 |

Predicted in CDCl₃ at 100 MHz. Chemical shifts are referenced to TMS (0 ppm).

Mass Spectrometry (MS)

The mass spectrum of 2,2,3-trimethylhexane was obtained from the NIST WebBook. The fragmentation pattern is characteristic of a branched alkane, with the molecular ion peak being weak or absent. The major fragments are a result of C-C bond cleavages, leading to the formation of stable carbocations.

Table 3: Mass Spectrometry Data for 2,2,3-Trimethylhexane

| m/z | Relative Intensity (%) | Proposed Fragment |

| 41 | 65 | [C₃H₅]⁺ |

| 43 | 100 | [C₃H₇]⁺ |

| 57 | 85 | [C₄H₉]⁺ (tert-butyl cation) |

| 71 | 30 | [C₅H₁₁]⁺ |

| 85 | 15 | [C₆H₁₃]⁺ |

| 113 | 5 | [M - CH₃]⁺ |

| 128 | <1 | [M]⁺ (Molecular Ion) |

Data obtained from the NIST Mass Spectrometry Data Center.[1]

Infrared (IR) Spectroscopy

The infrared spectrum of 2,2,3-trimethylhexane, a saturated hydrocarbon, is characterized by strong absorptions in the C-H stretching and bending regions. The spectrum was sourced from the NIST WebBook (Gas Phase).[2]

Table 4: Infrared (IR) Spectroscopic Data for 2,2,3-Trimethylhexane

| Wavenumber (cm⁻¹) | Assignment |

| 2960-2850 | C-H stretch (from -CH₃ and -CH₂- groups) |

| 1465 | C-H bend (scissoring) for -CH₂- |

| 1380 | C-H bend (rocking) for -CH₃ |

| 1365 | C-H bend (rocking) for gem-dimethyl |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2,2,3-trimethylhexane for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the volatile liquid sample (2,2,3-trimethylhexane) into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe.

-

-

Ionization:

-

Utilize Electron Ionization (EI) as the ionization method. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).

-

-

Mass Analysis:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or a similar detector.

-

The signal is amplified and recorded as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak (if present) to determine the molecular weight.

-

Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

-

Propose structures for the observed fragments based on known fragmentation mechanisms for alkanes.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

For a liquid sample like 2,2,3-trimethylhexane, a neat spectrum can be obtained.

-

Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, where a drop of the sample is placed directly onto the ATR crystal.

-

-

Data Acquisition:

-

Place the sample holder in the IR spectrometer.

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal) to subtract any atmospheric or instrumental interferences.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the major absorption bands and their corresponding wavenumbers.

-

Assign these bands to specific molecular vibrations (e.g., C-H stretching, C-H bending) by comparing the observed frequencies to correlation charts for alkane functional groups.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as 2,2,3-trimethylhexane.

References

An In-Depth Technical Guide to the Synthesis of 2,2,3-Trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic pathways for 2,2,3-trimethylhexane, a saturated hydrocarbon of interest in various fields of chemical research. Due to the absence of a direct, detailed experimental protocol in the published literature for this specific alkane, this document outlines plausible multi-step synthetic routes based on well-established organic chemistry principles and analogous reactions. The proposed pathways are designed to be robust and adaptable for laboratory-scale synthesis.

Proposed Synthetic Pathways

Two primary strategies are presented for the synthesis of 2,2,3-trimethylhexane. The first and primary proposed pathway involves the creation of a tertiary alcohol intermediate via a Grignard reaction, followed by dehydration and catalytic hydrogenation. A second, alternative pathway considers the direct reduction of a ketone precursor.

Pathway 1: Grignard Reaction, Dehydration, and Hydrogenation

This three-step synthesis is a classical and versatile approach for the construction of highly branched alkanes.

Step 1: Synthesis of 2,2,3-Trimethyl-3-hexanol via Grignard Reaction

The initial step involves the nucleophilic addition of a tert-butyl Grignard reagent to 3-pentanone (B124093). The tert-butyl group provides the necessary quaternary carbon at the 2-position of the hexane (B92381) backbone.

-

Reaction: tert-Butylmagnesium chloride reacts with 3-pentanone in an anhydrous ether solvent, followed by an acidic workup, to yield 2,2,3-trimethyl-3-hexanol.[1][2][3][4]

Step 2: Dehydration of 2,2,3-Trimethyl-3-hexanol

The tertiary alcohol is then dehydrated to form an alkene. This elimination reaction is typically acid-catalyzed and proceeds through an E1 mechanism.[5][6][7][8]

-

Reaction: Treatment of 2,2,3-trimethyl-3-hexanol with a strong acid, such as sulfuric acid or phosphoric acid, at elevated temperatures will lead to the formation of 2,2,3-trimethyl-3-hexene.

Step 3: Catalytic Hydrogenation of 2,2,3-Trimethyl-3-hexene

The final step is the saturation of the carbon-carbon double bond of the alkene to yield the target alkane, 2,2,3-trimethylhexane. The hydrogenation of highly substituted alkenes can sometimes be challenging and may require specific catalysts and conditions.[9][10][11][12][13]

-

Reaction: 2,2,3-trimethyl-3-hexene is reacted with hydrogen gas in the presence of a metal catalyst, such as platinum or palladium on carbon, to produce 2,2,3-trimethylhexane.

Logical Flow of Pathway 1

Caption: Proposed three-step synthesis of 2,2,3-trimethylhexane.

Experimental Protocols

The following are detailed, proposed experimental protocols for each step of Pathway 1. These are based on general procedures for analogous reactions and should be optimized for the specific substrates.

Protocol 1.1: Synthesis of 2,2,3-Trimethyl-3-hexanol

Materials:

-

Magnesium turnings

-

tert-Butyl chloride

-

Anhydrous diethyl ether

-

3-Pentanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of tert-butyl chloride in anhydrous diethyl ether and add a small portion to the flask to initiate the Grignard reaction.

-

Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of 3-pentanone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2,3-trimethyl-3-hexanol.

-

Purify the product by distillation.

Protocol 1.2: Dehydration of 2,2,3-Trimethyl-3-hexanol

Materials:

-

2,2,3-Trimethyl-3-hexanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Place 2,2,3-trimethyl-3-hexanol in a round-bottom flask.

-

Cool the flask in an ice bath and slowly add a catalytic amount of cold, concentrated sulfuric acid with stirring.

-

Set up the apparatus for distillation.

-

Gently heat the reaction mixture to distill the alkene product as it forms.

-

Wash the distillate with sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purify the resulting 2,2,3-trimethyl-3-hexene by fractional distillation.

Protocol 1.3: Catalytic Hydrogenation of 2,2,3-Trimethyl-3-hexene

Materials:

-

2,2,3-Trimethyl-3-hexene

-

10% Palladium on carbon (Pd/C)

-

Ethanol (B145695) or ethyl acetate (B1210297)

-

Hydrogen gas

Procedure:

-

Dissolve 2,2,3-trimethyl-3-hexene in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Connect the flask to a hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the uptake of hydrogen or by TLC/GC analysis.

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield 2,2,3-trimethylhexane. Further purification can be achieved by distillation if necessary.

Alternative Pathway: Direct Reduction of a Ketone Precursor

An alternative route to 2,2,3-trimethylhexane involves the synthesis of a ketone precursor, 2,2-dimethyl-3-hexanone, followed by its direct reduction to the alkane.

Step 1: Synthesis of 2,2-Dimethyl-3-hexanone

This ketone can be synthesized via the reaction of tert-butylmagnesium chloride with butanoyl chloride.

Step 2: Reduction of 2,2-Dimethyl-3-hexanone

The carbonyl group of the ketone can be reduced to a methylene (B1212753) group using methods such as the Wolff-Kishner or Clemmensen reduction.

-

Wolff-Kishner Reduction: This method involves the formation of a hydrazone followed by elimination of nitrogen gas under basic conditions. However, this reaction can be challenging for sterically hindered ketones.[14][15][16][17][18]

-

Clemmensen Reduction: This reduction uses zinc amalgam and concentrated hydrochloric acid. It is generally not as effective for aliphatic ketones compared to aryl-alkyl ketones.[19][20][21][22][23]

Due to the steric hindrance of 2,2-dimethyl-3-hexanone, the multi-step pathway involving a Grignard reaction, dehydration, and hydrogenation is likely to be a more reliable and higher-yielding approach.

Alternative Pathway Visualization

Caption: Alternative two-step synthesis of 2,2,3-trimethylhexane.

Quantitative Data Summary

| Step | Reactants | Product | Expected Yield (%) |

| 1. Grignard Reaction | tert-Butylmagnesium chloride, 3-Pentanone | 2,2,3-Trimethyl-3-hexanol | 70-85 |

| 2. Dehydration | 2,2,3-Trimethyl-3-hexanol, H₂SO₄ | 2,2,3-Trimethyl-3-hexene | 80-90 |

| 3. Catalytic Hydrogenation | 2,2,3-Trimethyl-3-hexene, H₂, Pd/C | 2,2,3-Trimethylhexane | >95 |

Conclusion

The synthesis of 2,2,3-trimethylhexane can be plausibly achieved through a multi-step sequence involving a Grignard reaction to form a tertiary alcohol, followed by dehydration and catalytic hydrogenation. This pathway offers a logical and experimentally feasible approach for obtaining the target molecule. While an alternative route through direct ketone reduction exists, it may be less efficient due to the sterically hindered nature of the intermediate. The provided protocols, based on well-established chemical transformations, serve as a strong foundation for the laboratory synthesis of 2,2,3-trimethylhexane. Researchers are encouraged to optimize the outlined conditions to achieve the desired yield and purity for their specific applications.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Show how 4-methyl-3-hexanol can be synthesized from 3-pentanone. | Study Prep in Pearson+ [pearson.com]

- 3. researchgate.net [researchgate.net]

- 4. softbeam.net:8080 [softbeam.net:8080]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. Bifunctional catalysts for regioselective hydrogenation and for hydrogenation of highly-substituted alkenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. m.youtube.com [m.youtube.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. jk-sci.com [jk-sci.com]

- 17. study.com [study.com]

- 18. benchchem.com [benchchem.com]

- 19. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 20. esports.bluefield.edu - Clemmensen Reduction Mechanism [esports.bluefield.edu]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 23. Clemmensen Reduction [organic-chemistry.org]

An In-depth Technical Guide to the Isomers of C9H20 and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 35 structural isomers of the alkane with the molecular formula C9H20, commonly known as nonanes. An understanding of the distinct physicochemical properties of these isomers is crucial for their application in various fields, including as solvents, fuel components, and reference standards in analytical chemistry. This document outlines their properties, experimental protocols for their characterization, and logical frameworks for their classification and analysis.

Introduction to the Isomers of C9H20

Nonane (C9H20) has 35 structural isomers, which are compounds that share the same molecular formula but differ in the connectivity of their atoms.[1] These isomers can be broadly categorized based on the structure of their carbon backbone, ranging from the straight-chain n-nonane to highly branched structures. The degree of branching significantly influences the physicochemical properties of each isomer, such as boiling point, melting point, density, and viscosity.

Physicochemical Properties of C9H20 Isomers

The structural variations among the isomers of C9H20 lead to a range of physical and chemical characteristics. Generally, increased branching leads to lower boiling points due to a decrease in the surface area available for intermolecular van der Waals forces. The stability of the isomers also varies, with more branched hydrocarbons typically being more stable. The following tables summarize the available quantitative data for the isomers of C9H20.

Table 1: Physicochemical Properties of n-Nonane and Methyloctane Isomers

| IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (at 20°C) |

| n-Nonane | 150.8 | -53.5 | 0.718 | 1.4054 |

| 2-Methyloctane | 143.3 | -80.6 | 0.713 | 1.4031[2] |

| 3-Methyloctane | 144.0 | -107.6[3] | 0.720 | 1.407[3] |

| 4-Methyloctane | 142.4 | -113.3 | 0.722 | 1.4062[4] |

Table 2: Physicochemical Properties of Dimethylheptane Isomers

| IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (at 20°C) |

| 2,2-Dimethylheptane | 132.7 | -89.7 | 0.718 | 1.4045 |

| 2,3-Dimethylheptane | 140.5 | - | 0.726 (at 25°C)[5] | 1.409[5] |

| 2,4-Dimethylheptane | 132.9 | - | 0.718 | 1.4045 |

| 2,5-Dimethylheptane | 132.0 | - | 0.713 | 1.4018 |

| 2,6-Dimethylheptane | 135.2 | -103.0 | 0.709[6] | 1.4007[6] |

| 3,3-Dimethylheptane | 136.9 | - | 0.730 | 1.4107 |

| 3,4-Dimethylheptane | 140.6 | - | 0.733 | 1.4121 |

| 3,5-Dimethylheptane | 136.0[2] | -102.9[2] | 0.730[2] | 1.4060[2] |

| 4,4-Dimethylheptane (B87272) | 135.0[7] | -102.9[1] | - | - |

Table 3: Physicochemical Properties of Ethylheptane Isomers

| IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (at 20°C) |

| 3-Ethylheptane | 141.2 | - | 0.729 | 1.4102 |

| 4-Ethylheptane | 140.8 | - | 0.731 | 1.4112 |

Table 4: Physicochemical Properties of Trimethylhexane Isomers

| IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (at 20°C) |

| 2,2,3-Trimethylhexane | 133.6 | - | 0.735 | 1.4128 |

| 2,2,4-Trimethylhexane | 125.0 | - | 0.716 | 1.403 |

| 2,2,5-Trimethylhexane | 124.1 | -109.2 | 0.716 | 1.4029 |

| 2,3,3-Trimethylhexane | 140.3 | - | 0.748 | 1.4189 |

| 2,3,4-Trimethylhexane | 137.9 | - | 0.738 | 1.4143 |

| 2,3,5-Trimethylhexane | 131.4[8] | -127.9[8] | 0.726[8] | 1.4037[8] |

| 2,4,4-Trimethylhexane (B91184) | 131.0[9] | -113.0[9] | - | 1.407[9] |

| 3,3,4-Trimethylhexane | 141.1 | - | 0.751 | 1.4203 |

Table 5: Physicochemical Properties of Ethylmethylhexane Isomers

| IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (at 20°C) |

| 3-Ethyl-2-methylhexane | 139.8 | - | 0.739 | 1.4148 |

| 4-Ethyl-2-methylhexane (B6597449) | 133.8[10][11] | -113.0[12] | 0.719[10] | 1.4046[10][12] |

| 3-Ethyl-3-methylhexane | 142.5 | - | 0.751 | 1.4202 |

| 3-Ethyl-4-methylhexane | 140.1[13] | -113.0[13] | - | - |

Table 6: Physicochemical Properties of Tetramethylpentane and Diethylpentane Isomers

| IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (at 20°C) |

| 2,2,3,3-Tetramethylpentane | 140.3 | - | 0.763 | 1.4258 |

| 2,2,3,4-Tetramethylpentane | 133.9[14] | -121.1[3][15] | 0.720[14] | 1.405[14][15] |

| 2,2,4,4-Tetramethylpentane (B94933) | 122.0[16] | -67.0[16] | 0.719[16] | 1.407[16] |

| 2,3,3,4-Tetramethylpentane | 143.5 | - | 0.765 | 1.4271 |

| 3,3-Diethylpentane | 146.3 | -33.1 | 0.755 | 1.4215 |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of all 35 isomers are extensive. However, this section outlines general and specific methodologies cited in the literature for the preparation and analysis of C9H20 isomers.

Synthesis of Branched Alkanes

1. Grignard Reaction: This method is exemplified by the synthesis of 2,6-dimethylheptane.[6]

-

Principle: A Grignard reagent (alkyl magnesium halide) reacts with an appropriate alkyl halide to form a new carbon-carbon bond.

-

Example for 2,6-dimethylheptane: Isoamyl magnesium bromide could be reacted with isopropyl bromide.

-

General Protocol:

-

Prepare the Grignard reagent by reacting an alkyl halide with magnesium turnings in anhydrous ether.

-

Slowly add the second alkyl halide to the Grignard reagent solution while stirring.

-

Reflux the mixture to complete the reaction.

-

Hydrolyze the reaction mixture with a dilute acid (e.g., HCl or H2SO4).

-

Separate the organic layer, wash with water and a bicarbonate solution, and then dry over an anhydrous salt (e.g., MgSO4).

-

Purify the resulting alkane by fractional distillation.

-

2. Wurtz Reaction: A classical method for coupling alkyl halides.[17]

-

Principle: Two alkyl halides react with sodium metal in an ether solvent to form a new alkane with a longer carbon chain.

-

General Protocol:

-

Dissolve the alkyl halide(s) in anhydrous ether.

-

Add small pieces of sodium metal to the solution.

-

The reaction is often initiated by gentle warming and then proceeds exothermically.

-

After the reaction is complete, the excess sodium is destroyed, and the product is isolated by extraction and purified by distillation.

-

3. Hydrogenation of Alkenes:

-

Principle: An alkene is reacted with hydrogen gas in the presence of a metal catalyst (e.g., platinum, palladium, or nickel) to saturate the double bond, forming an alkane.

-

Example for 2,2,4,4-Tetramethylpentane: Hydrogenation of diisobutylene.

Characterization Techniques

1. Gas Chromatography (GC):

-

Principle: GC is a powerful technique for separating and analyzing volatile compounds. The components of a mixture are separated based on their differential partitioning between a stationary phase and a mobile gas phase. Retention time is a key parameter for identification.

-

Protocol Outline for C9H20 Isomers:

-

Sample Preparation: Dilute the isomer mixture in a suitable volatile solvent (e.g., hexane).

-

Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like DB-1 or DB-5).

-

Operating Conditions:

-

Injector Temperature: Typically 250 °C.

-

Detector Temperature: Typically 250-300 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of all isomers.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Data Analysis: Identify the isomers by comparing their retention times to those of known standards. Quantify the isomers by integrating the peak areas.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1H NMR gives information about the different types of protons and their connectivity, while 13C NMR provides information about the carbon skeleton.[18][19]

-

Protocol Outline for C9H20 Isomers:

-

Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl3).

-

1H NMR Spectroscopy:

-

Acquire a 1D 1H NMR spectrum. Protons on alkyl groups typically appear in the 0.7 to 1.5 ppm range.[19] The chemical shift and splitting patterns (multiplicity) help in identifying the structure.

-

-

13C NMR Spectroscopy:

-

Acquire a 1D 13C NMR spectrum. This will show a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's environment (e.g., primary, secondary, tertiary, quaternary).

-

-

2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC):

-

For complex isomers, 2D NMR experiments can be used to establish correlations between protons (COSY) or between protons and carbons (HSQC, HMBC), allowing for unambiguous structural assignment.

-

-

Mandatory Visualizations

Caption: Classification of C9H20 Isomers by Carbon Backbone.

Caption: General Experimental Workflow for Isomer Characterization.

References

- 1. 4,4-DIMETHYL HEPTANE CAS#: 1068-19-5 [m.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 2,2,3,4-Tetramethylpentane | C9H20 | CID 14462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Heptane, 3,5-dimethyl- (CAS 926-82-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 3,5-Dimethylheptane, (D) | C9H20 | CID 6429691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. 4,4-dimethylheptane [stenutz.eu]

- 8. echemi.com [echemi.com]

- 9. 2,4,4-trimethylhexane [stenutz.eu]

- 10. 4-Ethyl-2-methylhexane. [chembk.com]

- 11. 4-ethyl-2-methylhexane [chemister.ru]

- 12. lookchem.com [lookchem.com]

- 13. benchchem.com [benchchem.com]

- 14. lookchem.com [lookchem.com]

- 15. echemi.com [echemi.com]

- 16. 2,2,4,4-tetramethylpentane [stenutz.eu]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Alkanes | OpenOChem Learn [learn.openochem.org]

An In-Depth Technical Guide to the Thermodynamic Data of 2,2,3-Trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties of 2,2,3-trimethylhexane. These values are essential for understanding its behavior in chemical reactions, designing separation processes, and for computational modeling.

Table 1: Enthalpy of Formation and Combustion

| Property | State | Value (kJ/mol) | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°) | Liquid | -261.2 ± 1.2 | Good, W.D. (1969) |

| Standard Molar Enthalpy of Combustion (ΔcH°) | Liquid | -6134.3 ± 1.2 | Good, W.D. (1969) |

Table 2: Enthalpy of Vaporization

| Enthalpy of Vaporization (ΔvapH) | Temperature (K) | Method | Reference |

| 41.7 kJ/mol | 298.15 | Calculated from vapor pressure data | Osborn and Douslin (1974) |

| 41.7 kJ/mol | 288 | IP | Osborn and Douslin (1974) |

Table 3: Vapor Pressure

The vapor pressure of 2,2,3-trimethylhexane can be calculated using the Antoine equation: log₁₀(P) = A − (B / (T + C)), where P is the vapor pressure in bar and T is the temperature in Kelvin.

| Temperature Range (K) | A | B | C | Reference |

| 238 - 303 | 4.40863 | 1592.354 | -42.627 | Osborn and Douslin (1974) |

Table 4: Heat Capacity and Entropy

Critically evaluated data for the heat capacity and entropy of 2,2,3-trimethylhexane are available in the NIST/TRC Web Thermo Tables.[1][2][3][4] This data spans a wide range of temperatures for both the ideal gas and liquid phases, allowing for accurate calculations of thermodynamic functions under various conditions.[1][2][3][4]

Experimental Protocols

A thorough understanding of the experimental methodologies used to obtain the thermodynamic data is crucial for assessing its quality and applicability. Below are detailed protocols for the key experiments cited.

Determination of Enthalpy of Combustion and Formation by Bomb Calorimetry

The enthalpy of combustion of 2,2,3-trimethylhexane was determined by W.D. Good (1969) using a rotating-bomb calorimeter. This technique is a standard method for the precise measurement of the heat released during the complete combustion of a substance in a constant-volume environment.

Experimental Workflow for Bomb Calorimetry

Methodology Details:

-

Sample Purity: The 2,2,3-trimethylhexane sample used was of high purity, which is critical for accurate combustion calorimetry.

-

Sample Handling: Due to its volatility, the liquid sample was encapsulated in a polyester bag. The mass of the bag and the sample were determined by weighing.

-

Calorimeter: A rotating-bomb calorimeter was used to ensure complete combustion and a homogeneous final state. The bomb was charged with high-purity oxygen to a pressure of approximately 30 atmospheres.

-

Ignition: The sample was ignited using a platinum fuse wire.

-

Temperature Measurement: The temperature change of the calorimeter system was measured with high precision using a platinum resistance thermometer.

-

Calibration: The energy equivalent of the calorimeter was determined by burning a standard reference material, benzoic acid.

-

Corrections: The raw data were corrected for the heat of ignition, the formation of nitric acid from residual nitrogen in the bomb, and for the conversion of the results to standard state conditions (Washburn corrections). From the corrected standard molar enthalpy of combustion, the standard molar enthalpy of formation was calculated using the known enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Vapor Pressure by Ebulliometry

The vapor pressure of 2,2,3-trimethylhexane was measured by Osborn and Douslin (1974) using a combination of an inclined-piston gauge for low pressures and comparative ebulliometers for higher pressures.

Methodology Details:

-

Inclined-Piston Gauge (Low-Pressure Range): For pressures below 25 mmHg, an inclined-piston deadweight gauge was used. This is a primary pressure standard that provides high accuracy by directly balancing the vapor pressure against the force exerted by a known mass on a piston of known area. The inclination of the piston-cylinder assembly allows for precise measurements at low pressures.

-

Comparative Ebulliometry (Higher-Pressure Range): In the range of 71 to 2025 mmHg, comparative ebulliometers were employed. This method involves simultaneously boiling the sample and a reference substance (with a well-known vapor pressure-temperature relationship) under a common, controlled pressure. The boiling temperatures of both substances are precisely measured. By knowing the boiling temperature of the reference substance, its vapor pressure (which is equal to the system pressure) can be determined. This pressure is then the vapor pressure of the sample at its measured boiling temperature.

-

Temperature and Pressure Control: The temperature and pressure of the system were carefully controlled and measured to ensure thermodynamic equilibrium was achieved.

-

Data Correlation: The experimental vapor pressure data were correlated using the Antoine equation, which provides a convenient and accurate representation of the vapor pressure-temperature relationship over the measured range.

Signaling Pathways and Logical Relationships

For a simple alkane like 2,2,3-trimethylhexane, there are no complex biological signaling pathways to describe. The most relevant logical relationship to visualize is the experimental workflow for determining its fundamental thermodynamic properties, as depicted in the bomb calorimetry flowchart above. This diagram illustrates the sequential and interconnected steps required to obtain high-quality thermodynamic data, from sample preparation to final data analysis.

Conclusion

This technical guide provides a consolidated source of critically evaluated thermodynamic data for 2,2,3-trimethylhexane. The inclusion of detailed experimental protocols offers researchers and scientists the necessary context to confidently apply this data in their work. The provided visualization of the bomb calorimetry workflow serves as a clear example of the rigorous experimental procedures underlying the generation of high-precision thermodynamic values.

References

An In-Depth Technical Guide to the Molecular Geometry of 2,2,3-Trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,2,3-Trimethylhexane is a saturated acyclic hydrocarbon with the chemical formula C9H20. As a highly branched alkane, its molecular geometry is dictated by the spatial arrangement of its carbon and hydrogen atoms to minimize steric strain. Understanding the three-dimensional structure of this molecule is fundamental to predicting its physicochemical properties, reactivity, and potential interactions in a biological or materials context. This guide delves into the theoretical framework that defines the molecular geometry of 2,2,3-trimethylhexane, providing expected quantitative data and a visualization of the key steric interactions.

Theoretical Molecular Geometry

The foundational principle for determining the local geometry around each carbon atom in 2,2,3-trimethylhexane is the VSEPR theory.[1][2][3] All carbon atoms in the molecule are sp³ hybridized, forming four single bonds.[4] This hybridization results in a tetrahedral arrangement of electron domains around each carbon atom, with ideal bond angles of 109.5°.[4][5][6] However, due to the presence of bulky methyl and ethyl groups, significant deviations from this ideal angle are expected due to steric hindrance.[7][8]

Bond Lengths

The carbon-carbon (C-C) and carbon-hydrogen (C-H) bond lengths in alkanes are well-characterized.[4][9] For 2,2,3-trimethylhexane, the C-C single bond lengths are expected to be approximately 1.54 Å, and the C-H bond lengths are expected to be around 1.09 Å.[4] Minor variations in these lengths may occur depending on the specific chemical environment of each bond within the molecule.

Bond Angles

The high degree of substitution in 2,2,3-trimethylhexane leads to significant steric repulsion between the methyl groups, particularly around the C2 and C3 atoms. This repulsion forces the C-C-C and H-C-H bond angles to deviate from the ideal tetrahedral angle of 109.5°.[10] For instance, the bond angles involving the quaternary C2 atom and the tertiary C3 atom are likely to be distorted to accommodate the bulky substituents. The C-C-C bond angles around these centers are expected to be larger than 109.5° to alleviate steric strain, while the H-C-H and C-C-H angles may be compressed to be slightly smaller than 109.5°.

Conformational Analysis and Dihedral Angles

Rotation around the C-C single bonds in 2,2,3-trimethylhexane gives rise to various conformational isomers.[11][12][13] The relative stability of these conformers is primarily determined by torsional strain (eclipsing interactions) and steric strain (gauche interactions between bulky groups).[14][15][16] The molecule will predominantly exist in staggered conformations that minimize these repulsive interactions.

The most significant rotational barrier will be around the C2-C3 bond due to the presence of three methyl groups on C2 and a methyl and an ethyl group on C3. The most stable conformer will arrange these bulky groups in an anti or gauche relationship to minimize steric clash. Eclipsed conformations, where the substituents on adjacent carbons are aligned, will be energetically unfavorable and thus transient.[17][18]

Quantitative Geometrical Parameters (Theoretical)

The following table summarizes the expected, theoretically derived quantitative data for the molecular geometry of 2,2,3-trimethylhexane. These values are based on typical bond lengths and angles observed in analogous highly branched alkanes and are intended for modeling and theoretical purposes in the absence of direct experimental data.

| Parameter | Atom(s) Involved | Expected Value |

| Bond Lengths | ||

| C-C | All | ~ 1.54 Å |

| C-H | All | ~ 1.09 Å |

| Bond Angles | ||

| C-C-C | Around C2 (quaternary) | > 109.5° |

| C-C-C | Around C3 (tertiary) | > 109.5° |

| C-C-H | < 109.5° | |

| H-C-H | ~ 109.5° | |

| Dihedral Angles | ||

| C(1)-C(2)-C(3)-C(4) | Staggered (anti) | ~ 180° |

| C(1)-C(2)-C(3)-C(4) | Staggered (gauche) | ~ 60° |

Visualization of Steric Hindrance

The following diagram, generated using the DOT language, illustrates the key steric interactions within the 2,2,3-trimethylhexane molecule that dictate its preferred conformation.

Caption: Key steric repulsions in 2,2,3-trimethylhexane.

Experimental Determination Protocols

While specific experimental data for 2,2,3-trimethylhexane is not cited, the following are the primary methods used to determine the molecular geometry of alkanes with high precision.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the molecular structure of volatile compounds. A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the equilibrium bond lengths, bond angles, and torsional angles of the most abundant conformers. This method provides average internuclear distances and information about the amplitudes of molecular vibrations.

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. From the rotational spectrum, the moments of inertia of the molecule can be determined with very high accuracy. These moments of inertia are then used to calculate precise bond lengths and angles. This technique is particularly sensitive to the isotopic composition of the molecule, and the analysis of different isotopologues can lead to a complete and unambiguous structure determination.

Conclusion

The molecular geometry of 2,2,3-trimethylhexane is characterized by a tetrahedral arrangement around its sp³-hybridized carbon atoms, with significant distortions from ideal bond angles due to severe steric hindrance. The molecule's preferred conformations are those that minimize both torsional and steric strain, primarily through the staggered arrangement of its bulky methyl and ethyl substituents. While awaiting direct experimental determination, the theoretical principles outlined in this guide provide a solid and reliable framework for understanding and modeling the three-dimensional structure of 2,2,3-trimethylhexane for advanced research and development applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. VSEPR theory - Wikipedia [en.wikipedia.org]

- 3. VSEPR Theory - Geometry of Organic Molecules - Chemistry Steps [chemistrysteps.com]

- 4. Alkane - Wikipedia [en.wikipedia.org]

- 5. ncert.nic.in [ncert.nic.in]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. fiveable.me [fiveable.me]

- 8. What is the effect of steric hindrance on the boiling points of aldehydes and ketones [sas.upenn.edu]

- 9. quora.com [quora.com]

- 10. Tetrahedral molecular geometry - Wikipedia [en.wikipedia.org]

- 11. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Conformers of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. fiveable.me [fiveable.me]

- 18. Barrier To Rotation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

An In-Depth Technical Guide to the Chirality of 2,2,3-Trimethylhexane and its Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 2,2,3-trimethylhexane, focusing on its chirality and the characteristics of its enantiomeric forms. The document details the structural basis of its chirality, presents available physicochemical data, and outlines the experimental methodologies relevant to the analysis of its enantiomers.

Introduction to the Chirality of 2,2,3-Trimethylhexane

2,2,3-Trimethylhexane is a branched-chain alkane with the chemical formula C9H20.[1] Its structure contains a single stereocenter, rendering the molecule chiral. Chirality is a geometric property of a molecule that is non-superimposable on its mirror image, much like a pair of hands. This property arises from the presence of a carbon atom bonded to four different substituent groups.

In the case of 2,2,3-trimethylhexane, the chiral center is the carbon atom at the third position (C3) of the hexane (B92381) backbone. The four distinct groups attached to this carbon are:

-

A hydrogen atom (H)

-

A methyl group (-CH3)

-

An ethyl group (-CH2CH3)

-

A tert-butyl group (-C(CH3)3)

Due to this chiral center, 2,2,3-trimethylhexane exists as a pair of enantiomers: (R)-2,2,3-trimethylhexane and (S)-2,2,3-trimethylhexane.[2][3] Enantiomers are stereoisomers that are mirror images of each other. They exhibit identical physical and chemical properties in an achiral environment, such as boiling point, melting point, and solubility.[4] However, they differ in their interaction with plane-polarized light and in their interactions with other chiral molecules, which is of particular significance in pharmacology and biochemistry.

Visualization of 2,2,3-Trimethylhexane Enantiomers

The three-dimensional arrangement of the substituents around the chiral center determines the absolute configuration of each enantiomer, which is designated as either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) according to the Cahn-Ingold-Prelog priority rules.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C9H20 | [1] |

| Molecular Weight | 128.25 g/mol | [1] |

| Boiling Point | 133.6 °C | [5] |

| Density | 0.7292 g/cm³ at 20 °C | [5] |

| Specific Rotation ([α]) | ||

| (R)-2,2,3-trimethylhexane | Data not available | |

| (S)-2,2,3-trimethylhexane | Data not available |

Experimental Protocols for Enantiomeric Analysis

The separation, identification, and quantification of the enantiomers of 2,2,3-trimethylhexane require specialized analytical techniques capable of discriminating between chiral molecules. While specific protocols for this compound were not found, the following sections describe the standard methodologies employed for the analysis of chiral alkanes.

Polarimetry

Polarimetry is a technique used to measure the optical rotation of a chiral substance. This property is unique to each enantiomer, with one rotating plane-polarized light to the right (dextrorotatory, (+)) and the other to the left (levorotatory, (-)) by an equal magnitude.

Methodology:

-

Instrumentation: A polarimeter is required for this measurement.[6]

-

Sample Preparation: A solution of the enantiomerically enriched or pure alkane is prepared by accurately weighing the sample and dissolving it in a known volume of an achiral solvent (e.g., hexane, ethanol).[6] The concentration must be precisely known.

-

Measurement: The polarimeter is first calibrated with the pure solvent (blank). The sample solution is then placed in a sample cell of a defined path length (typically 1 decimeter). The angle of rotation of plane-polarized light caused by the sample is then measured.[6][7]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation in degrees, l is the path length in decimeters, and c is the concentration in g/mL.[6]

The specific rotation is a characteristic physical constant for a given enantiomer under specified conditions (temperature and wavelength of light).

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile chiral compounds like alkanes. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column is used.

-

Chiral Stationary Phase (CSP): For chiral alkanes, cyclodextrin-based CSPs are commonly employed.[8][9] These are macrocyclic oligosaccharides that can form transient diastereomeric inclusion complexes with the enantiomers, leading to different retention times.

-

Sample Preparation: The sample containing the 2,2,3-trimethylhexane enantiomers is dissolved in a volatile, achiral solvent.

-

Chromatographic Conditions:

-

Injector and Detector Temperature: Typically set high enough to ensure vaporization of the sample and prevent condensation.

-

Oven Temperature Program: An optimized temperature program is crucial for achieving good resolution. This often involves starting at a low temperature and gradually increasing it.

-

Carrier Gas: Hydrogen or helium is commonly used as the carrier gas at a constant flow rate.

-

-

Data Analysis: The retention times of the two enantiomers are used for qualitative identification, and the peak areas are used for quantitative analysis to determine the enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is another widely used technique for the separation of enantiomers. Similar to chiral GC, it utilizes a chiral stationary phase to achieve separation.

Methodology:

-

Instrumentation: An HPLC system with a pump, injector, column oven, and a suitable detector (e.g., UV or refractive index detector for alkanes) is required.

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a broad range of chiral compounds.[10][11]

-